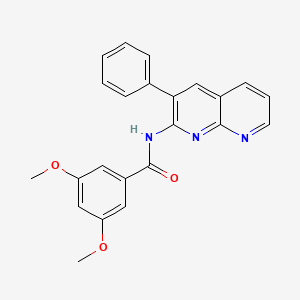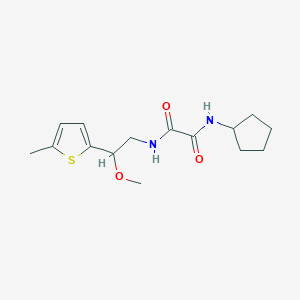
N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the compound’s systematic name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis Techniques
Innovative synthetic approaches, such as the one described by Mamedov et al. (2016), involve acid-catalyzed rearrangements for the synthesis of di- and mono-oxalamides, highlighting a methodology that could be applicable to compounds like N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide for creating anthranilic acid derivatives and oxalamides, which are significant in medicinal chemistry and materials science (Mamedov et al., 2016).
Material Science Applications
In the realm of organic electronics, compounds with complex architectures, similar to N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, are of interest. For instance, Wang Ni et al. (2015) synthesized acceptor–donor–acceptor (A-D-A) small molecules for organic solar cells, demonstrating the critical role of molecular structure in photovoltaic performance. Such studies suggest potential applications of complex oxalamides in the development of new materials for energy conversion (Wang Ni et al., 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs found in N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide might be explored for drug design. Ha et al. (1997) investigated polyamine analogues like N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm) for their antitumor properties, indicating a pathway where similar compounds could be studied for their biological activities and potential therapeutic applications (Ha et al., 1997).
Chemical Reactivity and Catalysis
The study of oxalamide-based carbenes, such as in the work by Braun et al. (2012), provides insights into the reactivity of carbenes derived from oxalamides. These findings could offer a foundation for utilizing N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide in catalytic processes or as a ligand in organometallic chemistry (Braun et al., 2012).
Safety And Hazards
This involves detailing any safety precautions that should be taken when handling the compound, as well as any hazards it may pose to health or the environment.
Orientations Futures
This involves discussing potential future research directions, such as new synthesis methods, applications, or investigations into its properties.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-7-8-13(21-10)12(20-2)9-16-14(18)15(19)17-11-5-3-4-6-11/h7-8,11-12H,3-6,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOWKDBEECRHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopentyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

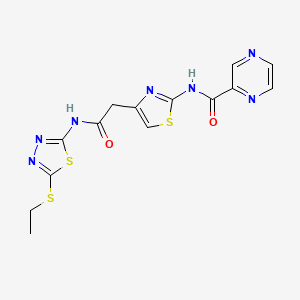
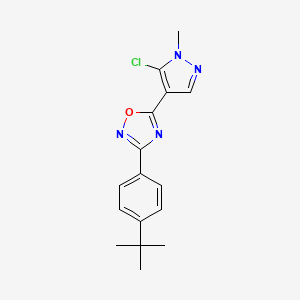
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)
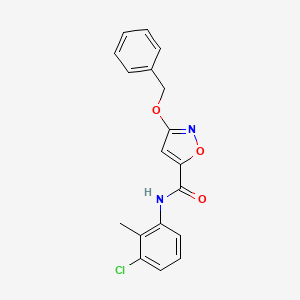
![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
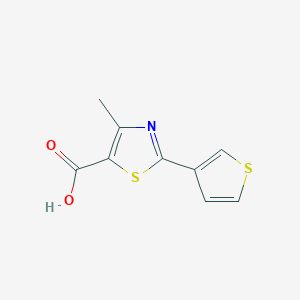
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)
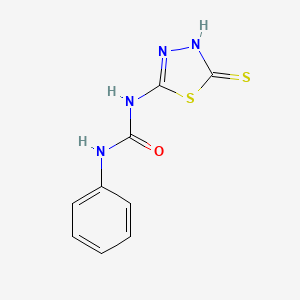
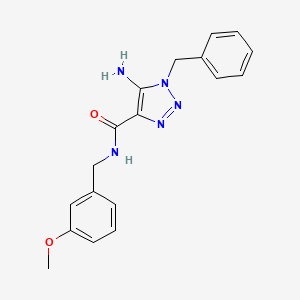
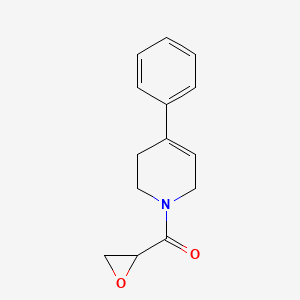
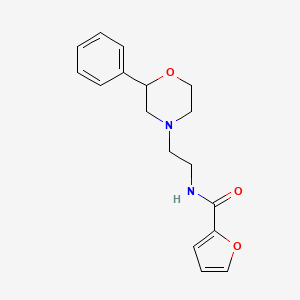
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)
